molecular formula C22H21ClN6O4 B2892211 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide CAS No. 1251598-77-2

5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide

Cat. No.: B2892211
CAS No.: 1251598-77-2
M. Wt: 468.9
InChI Key: HEKMDBADKFKKQW-UHFFFAOYSA-N
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Description

The compound 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide features a triazole core substituted with a carboxamide group at position 4, an amino group at position 5, and a 1,3-oxazole-linked 3,4-dimethoxyphenylmethyl moiety at position 1. The 4-chlorophenyl group on the carboxamide introduces electron-withdrawing properties, while the oxazole ring with methoxy substituents contributes to steric bulk and electronic modulation.

Properties

IUPAC Name

5-amino-N-(4-chlorophenyl)-1-[[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl]triazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21ClN6O4/c1-12-16(26-22(33-12)13-4-9-17(31-2)18(10-13)32-3)11-29-20(24)19(27-28-29)21(30)25-15-7-5-14(23)6-8-15/h4-10H,11,24H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEKMDBADKFKKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N=C(O1)C2=CC(=C(C=C2)OC)OC)CN3C(=C(N=N3)C(=O)NC4=CC=C(C=C4)Cl)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21ClN6O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves multiple steps, each requiring specific reagents and conditions. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.

Industrial Production Methods

Industrial production of this compound would likely involve large-scale application of the Suzuki–Miyaura coupling reaction, utilizing optimized conditions to ensure high yield and purity. The choice of reagents and catalysts, as well as the control of reaction parameters, would be critical to the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

The choice of reagents and conditions for these reactions depends on the desired transformation. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous conditions to prevent side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific functional groups involved and the reaction conditions. For example, oxidation of the pyrrole ring may lead to the formation of pyrrole-2,5-dione derivatives, while reduction of the sulfonamide group may yield amine derivatives.

Scientific Research Applications

5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the biological context.

Comparison with Similar Compounds

Structural Similarities and Differences

The target compound shares a triazole-carboxamide scaffold with several analogs (Table 1). Key structural variations include:

  • Substituents on the triazole : The 1,3-oxazole-methyl group distinguishes it from simpler aryl or benzyl substituents in analogs (e.g., ).
  • Aromatic substituents : The 3,4-dimethoxyphenyl group (electron-donating) contrasts with chlorophenyl () or acetylphenyl () groups.

Table 1: Structural Comparison of Triazole-Carboxamide Derivatives

Compound Name R₁ (Triazole-1-substituent) R₂ (Carboxamide-N-substituent) Key Functional Groups Molecular Weight (g/mol)
Target Compound [2-(3,4-Dimethoxyphenyl)-5-methyloxazol-4-yl]methyl 4-Chlorophenyl Methoxy, Chloro, Oxazole ~518.98*
N-(4-Acetylphenyl)-5-amino-1-(3-chlorophenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorophenyl 4-Acetylphenyl Acetyl, Chloro 385.81
1-{2-[(3-Chloro-4-methoxyphenyl)amino]-2-oxoethyl}-N-(5-chloro-2-methylphenyl)-5-methyl-1H-... 2-[(3-Chloro-4-methoxyphenyl)amino]ethyl 5-Chloro-2-methylphenyl Chloro, Methoxy ~490.32*
5-Amino-1-(3-chlorobenzyl)-N-(4-isopropylphenyl)-1H-1,2,3-triazole-4-carboxamide 3-Chlorobenzyl 4-Isopropylphenyl Chloro, Isopropyl ~413.90*

*Calculated based on molecular formulas.

Physicochemical Properties

Melting Points :

  • Chlorophenyl-substituted compounds (e.g., 3b, 3e in ) exhibit higher melting points (170–174°C) compared to phenyl (133°C) or tolyl derivatives (123°C), indicating enhanced crystallinity from halogen interactions .
  • The target compound’s 3,4-dimethoxyphenyl group may lower melting points relative to chlorophenyl analogs due to reduced polarity, though data are needed for confirmation.

Solubility :

  • Methoxy groups (target compound) likely improve aqueous solubility compared to hydrophobic isopropyl () or acetyl groups () .

Bioactivity and Molecular Similarity

  • Structural Clustering : Molecular networking () and bioactivity profiling () suggest that compounds with similar substituents (e.g., chloro, methoxy) cluster together, implying shared biological targets .
  • Similarity Metrics: The target compound’s Tanimoto/Dice scores () relative to known inhibitors could predict overlap in bioactivity, particularly if oxazole-triazole hybrids interact with kinases or GPCRs .
  • Cytotoxicity : Oxazole derivatives in were evaluated for cytotoxicity, but the target compound’s effects remain uncharacterized .

Analytical and Computational Tools

  • Crystallography : SHELXL () and WinGX () are widely used for structural refinement, suggesting the target compound’s crystal structure (if resolved) would follow established protocols .
  • Mass Spectrometry : ESI-MS data (e.g., ) confirm molecular weights of analogs, a method applicable to the target compound .

Biological Activity

The compound 5-amino-N-(4-chlorophenyl)-1-{[2-(3,4-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1H-1,2,3-triazole-4-carboxamide is a synthetic derivative that has garnered attention in medicinal chemistry due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure

The compound's structure can be broken down into several key components:

  • Triazole ring : Known for its diverse biological activities.
  • Oxazole moiety : Often associated with anticancer properties.
  • Chlorophenyl and dimethoxyphenyl groups : Contribute to the compound's lipophilicity and interaction with biological targets.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities, including:

  • Anticancer Activity
    • The compound has demonstrated significant cytotoxic effects against various cancer cell lines. In vitro studies have shown that it induces apoptosis in human breast cancer cells (MCF-7 and MDA-MB-231) through the activation of the p53 pathway and caspase-3 cleavage .
    • Table 1 summarizes the IC50 values against different cancer cell lines:
    Cell LineIC50 (µM)Mechanism of Action
    MCF-710.38Apoptosis induction via p53
    MDA-MB-23112.50Caspase activation
    U-9378.00Cell cycle arrest
  • Antimicrobial Activity
    • Preliminary studies suggest that the compound exhibits antimicrobial properties against both gram-positive and gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis .
  • Anti-inflammatory Effects
    • The compound may also possess anti-inflammatory properties, potentially through inhibition of pro-inflammatory cytokines, although detailed mechanisms require further investigation .

Case Study 1: Anticancer Efficacy

A study evaluated the efficacy of the compound on human leukemia cell lines (CEM-13 and MT-4). Results indicated a significant reduction in cell viability at sub-micromolar concentrations, outperforming traditional chemotherapeutics such as doxorubicin .

Case Study 2: Antimicrobial Properties

In a comparative study against standard antibiotics, the compound showed promising results in inhibiting growth in resistant bacterial strains, suggesting potential as a novel antimicrobial agent .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Apoptosis Induction : The activation of apoptotic pathways through p53 signaling is critical for its anticancer effects.
  • Cell Cycle Arrest : Inhibition of cell cycle progression has been observed in various cancer models.
  • Antibacterial Action : Potential interference with bacterial cell wall biosynthesis contributes to its antimicrobial properties.

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